
(6-Methylpyrimidin-4-yl)methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Complex Compounds: (6-Methylpyrimidin-4-yl)methanol has been involved in the synthesis of various complex compounds. For instance, its reaction with dimethylthallium(III) hydroxide in methanol led to a tetranuclear structure with thionate ligands acting as bridges between metallic atoms, as evidenced in the study by Rodríguez et al. (2003) (Rodríguez et al., 2003).
- Catalytic Reduction Processes: The compound has also been used in catalytic reduction processes. A study by Yamanaka (1959) demonstrated the catalytic reduction of 4-benzyloxy-6-methylpyrimidine 1-oxide in methanol over palladium-carbon, resulting in the formation of 6-methyl-4-pyrimidinol (Yamanaka, 1959).
Crystallography and Structural Analysis
- Crystal Structure Investigations: Studies have also focused on the crystal structures of compounds derived from this compound. For example, Cramer et al. (1997) analyzed the crystal structures of the nitrate salt of 24-pyrimidinium crown 6, which involved a related compound (Cramer et al., 1997).
- Molecular Characterisation: Percino et al. (2005) described the molecular and crystalline structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, synthesized through the condensation of this compound, revealing insights into its molecular configuration (Percino et al., 2005).
Applications in Pharmaceutical and Explosive Industries
- Precursor in Pharmaceutical and Explosive Industries: The compound's derivatives, such as 4,6-dihydroxy-2-methylpyrimidine, find extensive applications in preparing high explosives and medicinal valued products. Patil et al. (2008) discussed the process chemistry of this compound, highlighting its significance in the pharmaceutical and explosive industries (Patil et al., 2008).
Role in Synthesis of Medical Intermediates
- Intermediate in Anticancer Drug Synthesis: A study by Guo Lei-ming (2012) focused on synthesizing 4,6-dichloro-2-methylpyrimidine, an important intermediate in producing the anticancer drug dasatinib, from a related compound (Guo Lei-ming, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
(6-Methylpyrimidin-4-yl)methanol is a versatile compound with various applications in the field of research and chemical synthesis . It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and immune response . Additionally, it has demonstrated inhibitory effects on the growth of cancer cells, such as MCF-7 cells .
Mode of Action
The compound interacts with its targets, primarily TNF-α, and inhibits their production. This results in a decrease in inflammation and immune response, which can have beneficial effects in the treatment of certain diseases . The exact molecular interactions and changes resulting from this interaction are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and immune response. By inhibiting the production of TNF-α, the compound can potentially modulate these pathways and their downstream effects
Pharmacokinetics
This compound exhibits good bioavailability, making it suitable for use in pharmaceutical studies . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation.
Result of Action
The primary result of the action of this compound is the inhibition of TNF-α production, leading to decreased inflammation and immune response . This can have various molecular and cellular effects, including potential anti-inflammatory and anti-cancer effects .
Análisis Bioquímico
Biochemical Properties
(6-Methylpyrimidin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has demonstrated inhibitory effects on the growth of cancer cells, such as MCF-7 cells . Additionally, this compound is commonly used as a building block or precursor in the synthesis of other chemicals and pharmaceutical compounds, including drugs like nelarabine, crizotinib, and 3-deazaadenosine .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to modulate cellular processes through its interaction with specific enzymes. For example, it inhibits the production of TNF-α, which is involved in inflammation and immune response . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It has been shown to inhibit the production of TNF-α, a cytokine involved in inflammation and immune response . Additionally, this compound demonstrates inhibitory effects on the growth of cancer cells, such as MCF-7 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits good bioavailability, making it suitable for pharmaceutical studies . It has been shown to inhibit the production of TNF-α and demonstrate inhibitory effects on the growth of cancer cells . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound has been shown to inhibit the production of TNF-α and demonstrate inhibitory effects on the growth of cancer cells . Threshold effects and potential toxic or adverse effects at high doses are important considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels . This compound has been utilized in the development of drugs like nelarabine, crizotinib, and 3-deazaadenosine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation within specific cellular compartments are important factors in its activity and function .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanisms of action .
Propiedades
IUPAC Name |
(6-methylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-6(3-9)8-4-7-5/h2,4,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCIDWTRNPZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610906 | |
| Record name | (6-Methylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74502-82-2 | |
| Record name | (6-Methylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








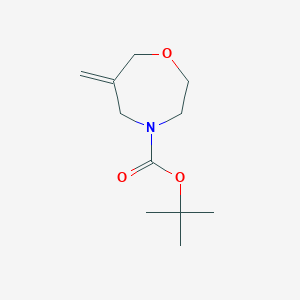
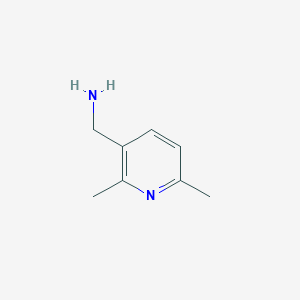
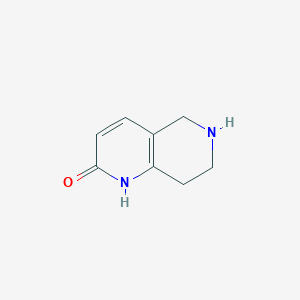
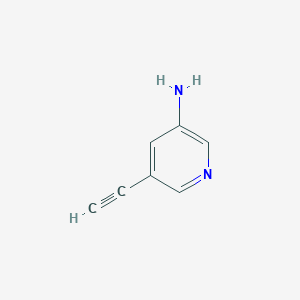
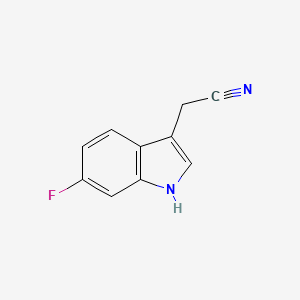
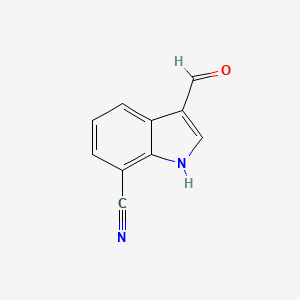
![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

